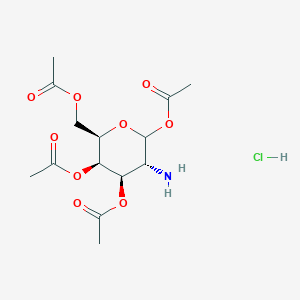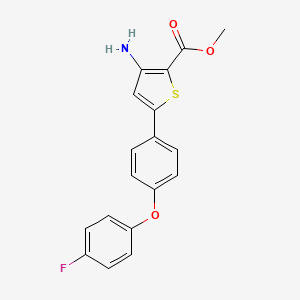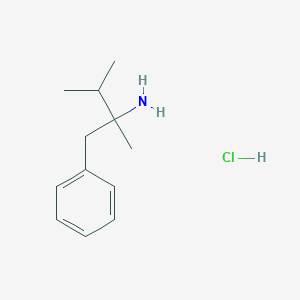
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a derivative of carbohydrates . It finds extensive applications as an intermediary compound in the biomedical industry, especially for the synthesis of various glycosylated drugs .
Synthesis Analysis
The synthesis of this compound involves the use of imidazole sulfonyl azide salts, which has been demonstrated as an effective and scalable alternative . The 2-azido group acts as a latent amine, latterly re-accessible by several reductive chemistries .Molecular Structure Analysis
The molecular formula of this compound is C14H21NO9.ClH . It has a molecular weight of 383.78 .Chemical Reactions Analysis
The 2-azido group in this compound plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 216-221 °C (dec.) . It is soluble in DMSO and H2O .Scientific Research Applications
Synthesis of Glycosylated Drugs
This compound is extensively used as an intermediate in the synthesis of glycosylated drugs . These drugs play a crucial role in treating various diseases by targeting specific cellular functions that are modulated by glycosylation.
Antibacterial Therapeutics
It serves as a potent therapeutic agent against multiple bacterial infections . By inhibiting bacterial proliferation and growth, it shows promise in combating drug-resistant strains, which is a significant concern in modern medicine.
Heparin-like GAGs Production
The compound is a valuable intermediate for the synthesis of heparin-like glycosaminoglycans (GAGs) . These GAGs are important for creating anticoagulant medications, which are essential in preventing blood clots.
Biomedical Research
In biomedical research, this compound is used for studying the structure and function of biomolecules . It aids in understanding the molecular mechanisms of diseases and the development of new diagnostic methods.
Drug Delivery Systems
Researchers are exploring the use of this compound in drug delivery systems . Its properties can be utilized to create targeted delivery mechanisms that improve the efficacy and reduce the side effects of various medications.
Biochemical Assays
This compound is involved in biochemical assays to measure enzyme activities . These assays are fundamental in drug discovery and understanding the biochemical pathways within cells.
Tissue Engineering
There is potential for using this compound in tissue engineering . It can be used to modify surfaces to encourage cell adhesion and growth, which is vital for developing artificial organs and tissues.
Immunology
In immunology, it’s used to study the immune response . Understanding how glycosylation affects immune cells can lead to the development of vaccines and immunotherapies.
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)


![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)


![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)